2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid, also known by its IUPAC name, is a compound characterized by the presence of a tert-butoxycarbonyl protective group on the amino group and a difluorophenyl moiety. Its molecular formula is with a molecular weight of approximately 287.27 g/mol. The compound is notable for its use in various chemical and pharmaceutical applications due to its unique structural features, which contribute to its biological activity and utility in synthetic chemistry .
These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry.
Research indicates that 2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid exhibits significant biological activity. It has been studied for its potential as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, making it relevant in the treatment of type 2 diabetes. The difluorophenyl moiety contributes to its binding affinity and selectivity for DPP-4, enhancing its therapeutic potential .
The synthesis of 2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid typically involves several steps:
The primary applications of 2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid include:
Studies on the interactions of this compound have focused on its binding affinity with DPP-4 and other potential targets within metabolic pathways. These studies often utilize techniques such as surface plasmon resonance and isothermal titration calorimetry to elucidate binding mechanisms and affinities .
Several compounds share structural similarities with 2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
N-(tert-Butoxycarbonyl)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 | Contains trifluorophenyl; used as a DPP-4 inhibitor precursor |
(R)-3-((tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid | 851307-12-5 | Stereoisomer with similar pharmacological properties |
2-((tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propionic acid | N/A | Related structure with potential similar biological activity |
These compounds highlight the unique aspects of 2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid, particularly its specific difluorophenyl substitution pattern which may influence its biological interactions differently compared to others.